molecular formula C15H28O3 B2703511 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid CAS No. 859112-15-5

3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid

Cat. No.: B2703511
CAS No.: 859112-15-5
M. Wt: 256.386
InChI Key: CGFDHQZQOJIQDO-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid is an organic compound featuring a tetrahydropyran ring, a heptanoic acid chain, and a dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins.

    Attachment of the Heptanoic Acid Chain: The heptanoic acid chain is introduced via a series of reactions starting from a suitable precursor, such as a halogenated heptanoic acid derivative. This can involve nucleophilic substitution reactions where the halogen is replaced by the tetrahydropyran moiety.

    Dimethyl Substitution: The dimethyl groups are typically introduced through alkylation reactions using reagents like methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and reaction conditions are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Lactones and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of tetrahydropyran-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure may be modified to enhance its biological activity or reduce toxicity.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for creating products with specific characteristics.

Mechanism of Action

The mechanism by which 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrahydropyran ring and the heptanoic acid

Properties

IUPAC Name

3-(2,2-dimethyloxan-4-yl)-6-methylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-11(2)5-6-12(9-14(16)17)13-7-8-18-15(3,4)10-13/h11-13H,5-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFDHQZQOJIQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CC(=O)O)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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